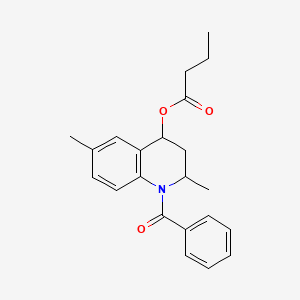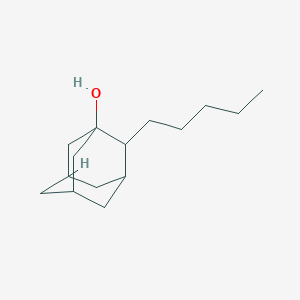![molecular formula C20H25NO2 B5204830 2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)
2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in the roots of several plant species, including Stephania tetrandra and Corydalis yanhusuo. L-THP has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including pain, anxiety, and insomnia. In recent years, L-THP has gained attention from the scientific community for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of L-THP is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including dopamine, serotonin, and GABA. L-THP has been shown to bind to dopamine receptors and inhibit dopamine reuptake, which may contribute to its analgesic and anti-addictive effects. L-THP has also been shown to increase levels of serotonin and GABA in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
L-THP has been shown to have a variety of biochemical and physiological effects. Some of these effects include:
1. Analgesic effects: L-THP has been shown to reduce pain sensitivity in animal models, making it a potential candidate for the development of new pain medications.
2. Anxiolytic and antidepressant effects: L-THP has been shown to reduce anxiety and depression-like behaviors in animal models, indicating that it may be useful in the treatment of these disorders.
3. Anti-addictive effects: L-THP has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
Avantages Et Limitations Des Expériences En Laboratoire
L-THP has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. L-THP is a natural compound, which makes it more biologically relevant than synthetic compounds.
2. L-THP has a relatively low toxicity profile, which makes it safer to use in lab experiments.
3. L-THP has been shown to have a variety of therapeutic effects, making it a potentially useful tool for studying the underlying mechanisms of these effects.
Limitations:
1. L-THP has a relatively short half-life, which makes it difficult to study in vivo.
2. L-THP has a low bioavailability, which makes it difficult to achieve therapeutic levels in the body.
3. L-THP has a complex mechanism of action, which makes it difficult to study in isolation.
Orientations Futures
There are several future directions for research on L-THP. Some of these include:
1. Further investigation of the mechanism of action of L-THP, including its effects on neurotransmitter systems in the brain.
2. Development of new drug formulations of L-THP with improved bioavailability and longer half-life.
3. Clinical trials to investigate the therapeutic potential of L-THP in humans for various disorders, including pain, anxiety, and addiction.
4. Investigation of the potential of L-THP as a tool for studying the underlying mechanisms of various therapeutic effects.
In conclusion, L-THP is a natural alkaloid with potential therapeutic applications in pain management, anxiety, depression, and addiction. While there is still much to learn about its mechanism of action and potential therapeutic uses, L-THP has shown promise in preclinical studies and warrants further investigation.
Méthodes De Synthèse
L-THP can be synthesized using a variety of methods, including chemical synthesis and extraction from plant sources. Chemical synthesis involves the reaction of 1-benzyl-1,2,3,4-tetrahydroisoquinoline with 2,4-dimethoxybenzyl bromide in the presence of a catalyst. Extraction from plant sources involves the isolation of L-THP from the roots of Stephania tetrandra or Corydalis yanhusuo using a variety of solvents and purification techniques.
Applications De Recherche Scientifique
L-THP has been the subject of numerous scientific studies in recent years, with researchers investigating its potential therapeutic applications. Some of the areas of research include:
1. Pain management: L-THP has been shown to have analgesic effects in animal models, making it a potential candidate for the development of new pain medications.
2. Anxiety and depression: L-THP has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of these disorders.
3. Addiction: L-THP has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may have potential as a treatment for substance abuse disorders.
Propriétés
IUPAC Name |
2-[1-(2,4-dimethoxyphenyl)propan-2-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(12-17-8-9-19(22-2)13-20(17)23-3)21-11-10-16-6-4-5-7-18(16)14-21/h4-9,13,15H,10-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSOTLCAYZNDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethoxyphenyl)propan-2-yl]-3,4-dihydro-1H-isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)

![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)
![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)

![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)
![4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate](/img/structure/B5204796.png)
![ethyl 7-cyclopropyl-3-(2-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204803.png)
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)

![N-[4-({[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5204839.png)